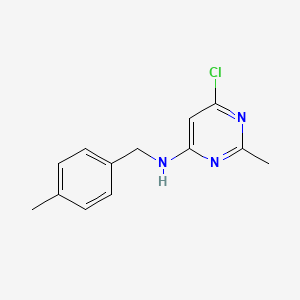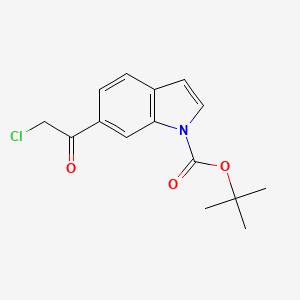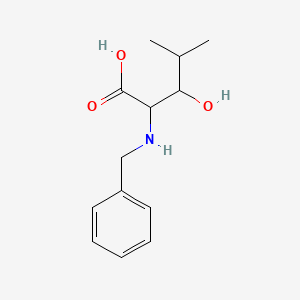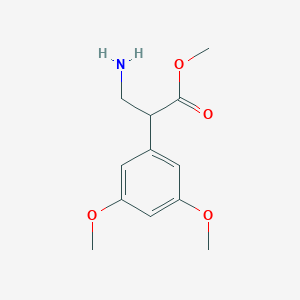
(1-(3,5-二氯苄基)哌啶-3-基)甲醇
描述
(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C13H17Cl2NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a dichlorobenzyl group attached to the piperidine ring, which is further substituted with a methanol group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
科学研究应用
Chemistry
In chemistry, (1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It serves as a model compound in the study of piperidine derivatives and their biological effects.
Medicine
In medicinal chemistry, (1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用机制
They are present in more than twenty classes of pharmaceuticals . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The alcohol analogues were found to be the most active and most selective for the parasite with three promising hit molecules identified among them, suggesting the hydroxyl group at C-7’ in these alcohol analogues is contributing greatly to their antiplasmodial activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol typically involves the reaction of 3,5-dichlorobenzyl chloride with piperidin-3-ylmethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorines or to modify the piperidine ring.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of (1-(3,5-Dichlorobenzyl)piperidin-3-yl)aldehyde or (1-(3,5-Dichlorobenzyl)piperidin-3-yl)carboxylic acid.
Reduction: Formation of dechlorinated derivatives or modified piperidine rings.
Substitution: Formation of various substituted benzyl derivatives.
相似化合物的比较
Similar Compounds
- (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanol
- (1-(4-Chlorobenzyl)piperidin-3-yl)methanol
- (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanol
Uniqueness
(1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanol is unique due to the specific positioning of the chlorine atoms on the benzyl group. This positioning can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds.
属性
IUPAC Name |
[1-[(3,5-dichlorophenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-4-11(5-13(15)6-12)8-16-3-1-2-10(7-16)9-17/h4-6,10,17H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWJTTKQWBBMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC(=C2)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea](/img/structure/B1465461.png)
![4-[(Cyclohexanesulfonyl)methyl]aniline](/img/structure/B1465462.png)
![3-[(2-Methylbenzenesulfonyl)methyl]aniline](/img/structure/B1465463.png)
![2-Methyl-1-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B1465464.png)



![1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine](/img/structure/B1465472.png)
![Ethyl 3-[(cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465473.png)

![2-Chloro-1-(6-methoxy[1,5]naphthyridin-4-yl)-1-ethanone](/img/structure/B1465475.png)
![(3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465476.png)
![5-[(tert-Butoxycarbonyl)amino]-2-furoic acid](/img/structure/B1465478.png)

